BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

DDR1 Kinase Inhibition Binding Affinity Structure-Activity Relationship (SAR)

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0) is the critical starting material for selective DDR1 kinase inhibitors. The 7-carboxamide position is structurally essential, forming a hydrogen bond with Asp784 in the DDR1 hinge region to achieve low-nanomolar binding affinity (Kd 2.2–4.7 nM). Critically, the 1-carboxamide isomer targets APN/CD13 and the 3-carboxamide isomer targets HDAC/Factor Xa—making them non-interchangeable for DDR1 programs. This scaffold has demonstrated in vivo efficacy in bleomycin-induced pulmonary fibrosis and acute lung injury models. Insist on CAS 220247-53-0 for target-specific, de-risked DDR1 drug discovery.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 220247-53-0
Cat. No. B2405039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
CAS220247-53-0
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)C(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13)
InChIKeyDPCGMMLZFLMVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0) | Core Scaffold for Selective DDR1 Inhibitor Procurement


1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0) is a versatile small molecule scaffold belonging to the tetrahydroisoquinoline (THIQ) class. It is a bicyclic secondary amine with a carboxamide functionality at the 7-position, possessing a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . This core structure serves as the essential building block for the synthesis of a novel class of highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors [1], which have demonstrated potent kinase inhibition and promising therapeutic potential in models of inflammation and pulmonary fibrosis [2].

Procurement Risk: Why a Generic Tetrahydroisoquinoline Scaffold Cannot Replace 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0)


Substitution of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide with a generic THIQ scaffold (e.g., 1,2,3,4-tetrahydroisoquinoline or a 1- or 3-carboxamide isomer) is a high-risk procurement decision. The 7-position carboxamide is the critical functional group that enables a specific hydrogen bond interaction with the Asp784 residue in the hinge region of the DDR1 kinase domain [1]. This interaction is essential for the high binding affinity (Kd values in the low nM range) observed in downstream inhibitors. In stark contrast, the 1-carboxamide isomer is associated with aminopeptidase N (APN/CD13) inhibition , and the 3-carboxamide scaffold has been explored for histone deacetylase (HDAC) and Factor Xa inhibition . These differing substitution patterns result in fundamentally different biological targets and binding modes, making them non-interchangeable for a DDR1-focused research program.

Quantitative Performance Benchmarks for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0) Derivatives vs. Comparators


Superior Target Binding Affinity (Kd) of a 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivative

The lead derivative '7ae', synthesized from the 1,2,3,4-tetrahydroisoquinoline-7-carboxamide scaffold, exhibits a sub-nanomolar binding affinity for DDR1, outperforming another potent derivative '6j' from the same structural class [1]. This difference is quantitatively significant, representing a >2-fold improvement in Kd, which is critical for achieving high target engagement at lower concentrations.

DDR1 Kinase Inhibition Binding Affinity Structure-Activity Relationship (SAR)

Enhanced Kinase Inhibitory Activity (IC50) of a 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivative

The derivative '7ae' demonstrates superior inhibition of DDR1 kinase activity compared to the closely related analog '6j' [1]. The observed 1.4-fold improvement in IC50 is a direct consequence of optimized substituents on the core scaffold, confirming that small structural modifications yield measurable gains in functional potency.

DDR1 Kinase Inhibition Cellular Potency Structure-Activity Relationship (SAR)

Exceptional Kinase Selectivity Profile of a 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivative

A key differentiator for inhibitors built on the 1,2,3,4-tetrahydroisoquinoline-7-carboxamide scaffold is their exceptional selectivity. The representative derivative '6j' demonstrated minimal off-target activity when profiled against a broad panel of 400 nonmutated kinases [1]. This high level of selectivity is a direct result of structure-based design exploiting the unique binding mode of the 7-carboxamide group, and it contrasts sharply with earlier DDR1 inhibitors that often exhibited cross-reactivity with other kinases like Abl [2].

Kinase Selectivity Off-Target Activity DDR1 Drug Safety

In Vivo Efficacy of a 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivative in a Pulmonary Fibrosis Model

The 1,2,3,4-tetrahydroisoquinoline-7-carboxamide derivative '6j' demonstrated a promising oral therapeutic effect in a bleomycin (BLM)-induced mouse pulmonary fibrosis model, supported by reasonable pharmacokinetic properties [1]. This in vivo validation is a crucial step beyond in vitro potency, demonstrating that the compound can reach its target in a relevant disease model and produce a measurable physiological benefit, a milestone not achieved by many earlier DDR1 inhibitors.

In Vivo Pharmacology Pulmonary Fibrosis Oral Bioavailability DDR1

First-in-Class In Vivo Proof of Concept for ALI Using a 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivative

Derivative '7ae' provided the first 'proof of concept' for the application of a small molecule DDR1 inhibitor in treating acute lung injury (ALI). It dose-dependently inhibited LPS-induced release of pro-inflammatory cytokines IL-6 and TNF-α in mouse primary peritoneal macrophages and exhibited promising in vivo anti-inflammatory effects in an LPS-induced mouse ALI model [1]. This establishes the 1,2,3,4-tetrahydroisoquinoline-7-carboxamide class as a pioneering scaffold for a novel therapeutic indication, a clear distinction from other THIQ-based inhibitors that have not been validated in this disease area.

Acute Lung Injury (ALI) In Vivo Efficacy Anti-inflammatory DDR1

Recommended Scientific and Industrial Applications for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (CAS 220247-53-0)


Medicinal Chemistry: Core Scaffold for Developing Highly Selective DDR1 Kinase Inhibitors

Use as the primary starting material for synthesizing a focused library of selective Discoidin Domain Receptor 1 (DDR1) inhibitors. The 7-carboxamide substitution pattern is proven to be essential for achieving low nanomolar binding affinity (Kd = 2.2-4.7 nM) [1] and functional potency (IC50 = 6.6-9.4 nM) [2]. This scaffold enables structure-based drug design (SBDD) efforts aimed at minimizing off-target kinase activity, as demonstrated by its excellent selectivity profile against a panel of 400 kinases .

In Vivo Pharmacology: Validated Starting Point for Pulmonary Fibrosis and ALI Research

Employ this scaffold to synthesize analogs for in vivo efficacy studies. Derivatives of this compound have demonstrated promising oral therapeutic effects in a bleomycin-induced mouse model of pulmonary fibrosis [1] and established the first proof-of-concept for treating Acute Lung Injury (ALI) with a DDR1 inhibitor [2]. This pre-existing in vivo validation significantly de-risks preclinical programs targeting these fibrotic and inflammatory lung diseases.

Chemical Biology: Synthesis of High-Quality Chemical Probes for DDR1 Biology

Utilize the 1,2,3,4-tetrahydroisoquinoline-7-carboxamide core to develop potent and highly selective chemical probes (e.g., Kd = 2.2 nM for 7ae [1]) for interrogating DDR1 function. The exceptional kinase selectivity [2] is critical for generating unambiguous biological data and accurately dissecting the role of DDR1 in complex cellular pathways, such as inflammation, migration, and matrix remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.